Cas no 928653-82-1 (5-Chloro-pyrrolo2,3-bpyridine-1-carboxylic Acid tert-butyl ester)
5-Chloro-pyrrolo2,3-bpyridine-1-carboxylic Acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid,5-chloro-,1,1-dimethylethyl ester
- 5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
- 5-Chloro-pyrrolo2,3-bpyridine-1-carboxylic Acid tert-butyl ester
- DTXSID90640131
- AB48839
- SCHEMBL21292742
- TERT-BUTYL5-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLATE
- FT-0678334
- 5-chloropyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
- 5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acidtert-butyl ester
- CS-0094669
- 5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester, AldrichCPR
- TERT-BUTYL 5-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLATE
- BS-29656
- MFCD08741541
- AKOS015838303
- tert-butyl 5-chloropyrrolo[2,3-b]pyridine-1-carboxylate
- 928653-82-1
- 1-Boc-5-chloro-pyrrolo[2,3-b]pyridine
- G66088
- 5-CHLORO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER
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- MDL: MFCD08741541
- Inchi: 1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-9(13)7-14-10(8)15/h4-7H,1-3H3
- InChI Key: SNGGZUPWFCDVAO-UHFFFAOYSA-N
- SMILES: ClC1=CN=C2C(=C1)C=CN2C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 252.06700
- Monoisotopic Mass: 252.0665554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- Color/Form: NA
- Density: 1.3±0.1 g/cm3
- Boiling Point: 345.7±45.0 °C at 760 mmHg
- Flash Point: 115.2±25.0 °C
- PSA: 44.12000
- LogP: 3.47290
5-Chloro-pyrrolo2,3-bpyridine-1-carboxylic Acid tert-butyl ester Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
5-Chloro-pyrrolo2,3-bpyridine-1-carboxylic Acid tert-butyl ester Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-pyrrolo2,3-bpyridine-1-carboxylic Acid tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 026224-100mg |
5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acidtert-butyl ester |
928653-82-1 | 100mg |
$237.00 | 2023-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000925-1G |
5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester |
928653-82-1 | 1g |
¥10696.47 | 2023-11-11 | ||
| Chemenu | CM333339-250mg |
tert-Butyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
928653-82-1 | 95%+ | 250mg |
$521 | 2021-08-18 | |
| Chemenu | CM333339-1g |
tert-Butyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
928653-82-1 | 95%+ | 1g |
$1678 | 2021-08-18 | |
| TRC | C592773-10mg |
5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic Acid tert-butyl ester |
928653-82-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C592773-50mg |
5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic Acid tert-butyl ester |
928653-82-1 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C592773-100mg |
5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic Acid tert-butyl ester |
928653-82-1 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Chemenu | CM333339-1g |
tert-Butyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
928653-82-1 | 95%+ | 1g |
$*** | 2023-05-29 | |
| abcr | AB263421-1 g |
5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester |
928653-82-1 | 1 g |
€891.00 | 2023-07-20 | ||
| abcr | AB263421-1g |
5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester; . |
928653-82-1 | 1g |
€976.00 | 2025-04-15 |
5-Chloro-pyrrolo2,3-bpyridine-1-carboxylic Acid tert-butyl ester Suppliers
5-Chloro-pyrrolo2,3-bpyridine-1-carboxylic Acid tert-butyl ester Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 5-Chloro-pyrrolo2,3-bpyridine-1-carboxylic Acid tert-butyl ester
Introduction to 5-Chloro-pyrrolo[2,3-bpyridine-1-carboxylic Acid tert-butyl ester (CAS No. 928653-82-1)
5-Chloro-pyrrolo[2,3-bpyridine-1-carboxylic Acid tert-butyl ester, CAS No. 928653-82-1, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrrolopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of a chloro substituent and a tert-butyl ester group in its molecular framework imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The CAS number 928653-82-1 serves as a unique identifier for this chemical entity, ensuring precise classification and reference in scientific literature and industrial applications. As a key intermediate in organic synthesis, 5-Chloro-pyrrolo[2,3-bpyridine-1-carboxylic Acid tert-butyl ester plays a pivotal role in the construction of more complex molecules, particularly in the design of novel therapeutic agents targeting various diseases.
In recent years, there has been growing interest in pyrrolopyridine derivatives due to their demonstrated efficacy in modulating biological pathways associated with cancer, inflammation, and neurodegenerative disorders. The chloro-pyrrolo[2,3-bpyridine core structure offers multiple sites for functionalization, allowing chemists to tailor the compound’s properties for specific biological targets. The tert-butyl ester group, in particular, enhances the compound’s solubility and stability, facilitating its use in both laboratory research and clinical trials.
One of the most compelling aspects of 5-Chloro-pyrrolo[2,3-bpyridine-1-carboxylic Acid tert-butyl ester is its potential as a building block for small-molecule inhibitors. Researchers have leveraged this compound to develop molecules that interact with enzymes and receptors involved in disease mechanisms. For instance, studies have shown that derivatives of this scaffold can inhibit kinases and other enzymes implicated in cancer progression. The chloro substituent is particularly crucial for binding interactions, as it can participate in hydrogen bonding and π-stacking interactions with biological targets.
The tert-butyl ester group also serves as a handle for further chemical modifications, enabling the synthesis of more complex derivatives with enhanced pharmacological properties. This flexibility has made 5-Chloro-pyrrolo[2,3-bpyridine-1-carboxylic Acid tert-butyl ester a preferred choice for medicinal chemists seeking to explore new therapeutic avenues.
Recent advancements in computational chemistry have further accelerated the development of novel derivatives based on this scaffold. By employing machine learning algorithms and molecular docking studies, researchers can predict the binding affinities and pharmacokinetic profiles of various modifications before conducting experimental synthesis. This approach has significantly reduced the time and resources required to identify promising candidates for further development.
In addition to its applications in oncology, 5-Chloro-pyrrolo[2,3-bpyridine-1-carboxylic Acid tert-butyl ester has shown promise in the treatment of inflammatory diseases. Studies have demonstrated that certain derivatives of this compound can modulate inflammatory pathways by inhibiting key cytokines and enzymes. The chloro-pyrrolo[2,3-bpyridine core is well-positioned to interact with targets such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, which are central regulators of inflammation.
The synthesis of 5-Chloro-pyrrolo[2,3-bpyridine-1-carboxylic Acid tert-butyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to streamline the process. These methods not only improve efficiency but also minimize unwanted byproducts, making the synthesis more sustainable.
The pharmaceutical industry has recognized the potential of 5-Chloro-pyrrolo[2,3-bpyridine-1-carboxylic Acid tert-butyl ester as a versatile intermediate for drug development. Several companies are currently exploring derivatives of this compound for treating conditions ranging from autoimmune disorders to infectious diseases. The ability to modify both the chloro substituent and the tert-butyl ester group provides chemists with ample opportunities to fine-tune the pharmacological properties of these derivatives.
As research continues to uncover new biological targets and mechanisms, the demand for high-quality intermediates like 5-Chloro-pyrrolo[2,3-bpyridine-1-carboxylic Acid tert-butyl ester is expected to grow. The compound’s unique structural features make it an attractive candidate for further exploration in drug discovery programs worldwide.
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